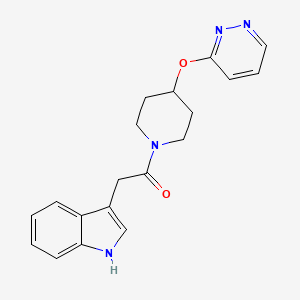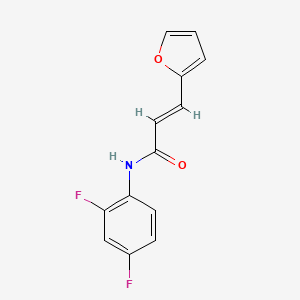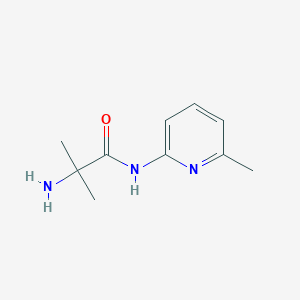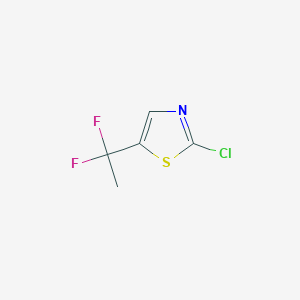
2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the CAS Number: 1353777-55-5 . It has a molecular weight of 177.58 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a chlorine atom and a difluoroethyl group attached to it .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.305 g/mL at 25 °C . The refractive index (n20/D) is 1.481 .Applications De Recherche Scientifique
Corrosion Inhibition
2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole and its derivatives have been explored for their role as corrosion inhibitors. For instance, Bentiss et al. (2007) studied the inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in hydrochloric acid, revealing their potential as effective corrosion inhibitors (Bentiss et al., 2007). Similarly, Kaya et al. (2016) used density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives (Kaya et al., 2016).
Synthetic Applications
These compounds have also found use in synthetic chemistry. Colella et al. (2018) reported the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, used to create thiazoles for drug discovery programs, highlighting the versatility of thiazole derivatives in synthetic applications (Colella et al., 2018).
Structural and Electronic Properties
Studies on the structural and electronic properties of thiazole derivatives are also significant. Kerru et al. (2019) reported on the crystal and molecular structure of a related compound, providing insights into the electronic properties and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019). Additionally, Takikawa et al. (1985) explored the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical versatility of these compounds (Takikawa et al., 1985).
Anticancer Activity
The potential of thiazole and thiadiazole derivatives in pharmacology, particularly as anticancer agents, has been a subject of research. Gomha et al. (2017) synthesized new pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).
Correlation with Corrosion Inhibition Efficiency
Lebrini et al. (2005) conducted a study on thiadiazole derivatives as corrosion inhibitors, correlating their electronic properties with experimental efficiencies (Lebrini et al., 2005).
Fungicidal Activity
The fungicidal activity of thiazole and thiadiazole derivatives against agricultural pathogens like Rhizoctonia solani has also been researched, as shown in a study by Chen et al. (2000) (Chen et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBHQMGWMPFPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


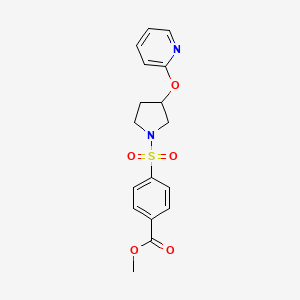

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)
![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)
